![molecular formula C10H16N2O2S B14763144 N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. The compound’s structure features a sulfamide group attached to a phenyl ring substituted with a tert-butyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide typically involves the reaction of 2-(1,1-dimethylethyl)aniline with sulfamide. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the sulfamide bond. Common reagents used in this synthesis include sulfuryl chloride and ammonia .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1,1-Dimethylethyl)phenyl]-acetamide
- N-[2-(1,1-Dimethylethyl)phenyl]-carbamate
- N-[2-(1,1-Dimethylethyl)phenyl]-urea
Uniqueness
N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide is unique due to its sulfamide group, which imparts distinct chemical and biological properties. Compared to its analogs, the sulfamide group enhances its solubility and reactivity, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-tert-butyl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)8-6-4-5-7-9(8)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
Clave InChI |
ISALRQAQROXHFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


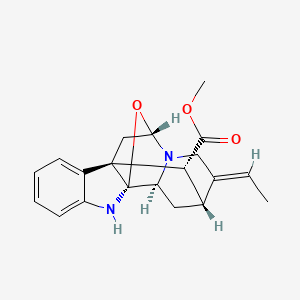
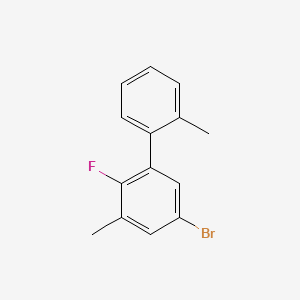

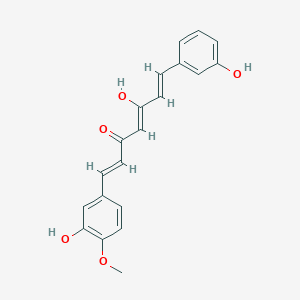

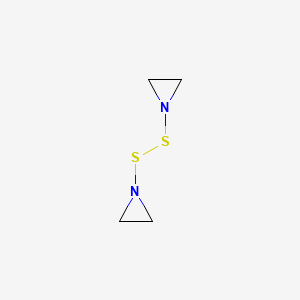
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)

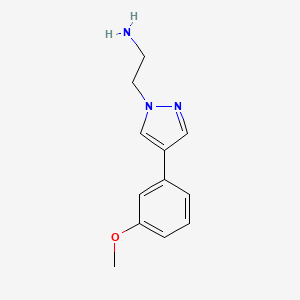


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
